molecular formula C12H21NS B1392708 octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] CAS No. 1221792-92-2

octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]

Cat. No.: B1392708
CAS No.: 1221792-92-2
M. Wt: 211.37 g/mol
InChI Key: QGBHEKOPFUSDOP-UHFFFAOYSA-N
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Description

Historical Development of Spiro-heterocyclic Compounds

The study of spirocyclic compounds began with Adolf von Baeyer’s pioneering work in 1900, which established foundational nomenclature rules for bicyclic systems sharing a single atom. Early discoveries focused on carbocyclic spiranes like spiro[5.5]undecane, but the integration of heteroatoms (e.g., nitrogen, sulfur) into spiro frameworks expanded their chemical diversity. By the mid-20th century, natural products such as β-vetivone highlighted the biological relevance of spiro motifs, though structural misassignments delayed their accurate characterization until synthetic efforts in the 1960s.

The advent of modern catalytic methods, including photoredox-mediated spirocyclization and transition-metal-catalyzed reactions, has enabled efficient access to strained spiroheterocycles. For example, carbamoyl radical-initiated dearomative spirocyclization under visible light now facilitates the synthesis of spiro-cyclohexadiene oxindoles. These advancements have positioned spiro-thiazolidines as versatile platforms for drug design.

Significance of Spiro[naphthalene-thiazolidine] Frameworks in Chemical Research

Octahydro-1H-spiro[naphthalene-2,2'-thiazolidine] combines a fully saturated naphthalene moiety with a thiazolidine ring, creating a rigid, bicyclic structure (Table 1). This spirojunction imposes stereochemical constraints that reduce conformational entropy, enhancing binding affinity to biological targets. The thiazolidine ring introduces sulfur and nitrogen heteroatoms, enabling hydrogen bonding and polar interactions critical for pharmacological activity.

Table 1: Structural and Physicochemical Properties of Octahydro-1H-spiro[naphthalene-2,2'-thiazolidine]

Property Value
Molecular Formula C₁₂H₂₁NS
Molecular Weight 211.37 g/mol
CAS Number 1221792-92-2
Key Structural Features Bicyclic spiro framework,
Thiazolidine ring (S, N atoms)
Solubility Moderate lipophilicity

The compound’s synthesis typically involves multicomponent reactions (MCRs) under green conditions, such as microwave-assisted cyclization or nanocatalyst-mediated protocols. For instance, ZrSiO₂-catalyzed reactions between isatins and thioglycolic acid yield spiro[indole-thiazolidines] with >95% efficiency.

Position of Octahydro-1H-spiro[naphthalene-2,2'-thiazolidine] in Medicinal Chemistry

This spiro-thiazolidine derivative serves as a key intermediate in developing CNS-targeted therapeutics due to its ability to cross the blood-brain barrier. Its framework has been functionalized to yield analogs with:

  • Antimicrobial activity : Derivatives inhibit Mycobacterium tuberculosis (H37Rv) via interactions with enoyl-acyl carrier protein reductase.
  • Anticancer potential : Spiro-thiazolidinones induce apoptosis in HeLa and Jurkat cell lines by modulating caspase-3 pathways.
  • Anti-inflammatory effects : Structural analogs suppress COX-2 and TNF-α expression in murine models.

Table 2: Biologically Active Derivatives of Spiro[naphthalene-thiazolidine]

Derivative Class Biological Activity Mechanism
Spiro[indole-thiazolidine] Antimycobacterial Inhibery of InhA enzyme
Spiro[quinoxaline-thiazolidine] Antiproliferative Caspase-3 activation
Dispiro-thiazolidinediones Anti-inflammatory COX-2 inhibition

Recent innovations include the use of Fe₂O₃ nanoparticles to synthesize twelve spiro-thiazolidinone variants, with Compound J showing IC₅₀ = 2.1 μM against breast cancer cells. Additionally, late-stage modifications of this scaffold have yielded hybrid molecules with dual antiviral and antidiabetic properties.

Properties

IUPAC Name

spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NS/c1-2-4-11-9-12(13-7-8-14-12)6-5-10(11)3-1/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBHEKOPFUSDOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC3(CCC2C1)NCCS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232145
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-92-2
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydrospiro[naphthalene-2(1H),2′-thiazolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound’s structure.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which octahydro-1H-spiro[naphthalene-2,2’-[1,3]thiazolidine] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The pathways involved in these interactions can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

4-Oxo-spiro[thiazolidine-2,2'(1'H)-quinolines]

These compounds (e.g., 6a-d in ) replace the naphthalene core with a quinoline system. The addition of an oxo group at position 4 alters reactivity, enabling nucleophilic attacks at the carbonyl site.

Key Differences:

Feature Octahydro-1H-spiro[...] 4-Oxo-spiro[quinoline-thiazolidine]
Aromatic System Naphthalene Quinoline
Functional Groups None Oxo at C4
Synthetic Accessibility Requires naphthalene precursors Uses quinoline-2-thione derivatives
Conformational Flexibility Highly restricted Moderate

Thiophene–Thiazolidine Hybrids

Thiophene–thiazolidine hybrids (e.g., compound [33] in ) exhibit potent cruzain inhibition (IC50 = 2.4 µM), attributed to thiophene’s electron-rich π-system enhancing target binding.

Non-Spiro Thiazolidine Analogues

Cyano-Methylene Thiazolidines (Flutianil)

Flutianil () contains a cyano-methylene group adjacent to the thiazolidine ring, conferring high fungicidal activity against powdery mildew. The electron-withdrawing cyano group stabilizes the transition state during target interaction, a feature absent in octahydro-1H-spiro[...], which may limit its bioactivity in agricultural contexts .

Activity Comparison:

Compound Target Activity EC50/IC50
Flutianil Powdery Mildew Sub-ppm levels
Thiophene–Thiazolidine [33] Cruzain Inhibition 2.4 µM
Octahydro-1H-spiro[...] No reported bioactivity N/A

Moguisteine

Moguisteine () is a non-spiro thiazolidine derivative with a methoxyphenoxypropanoate side chain, used as an antitussive agent. Its flexible structure allows for optimal binding to respiratory receptors, whereas the spiro architecture of octahydro-1H-spiro[...] may hinder such interactions .

Structural and Spectroscopic Distinctions

Conformational Analysis

Octahydro-1H-spiro[...]’s spiro junction imposes a puckered thiazolidine ring with axial N-H disposition (similar to I-ax-ce conformers in ). This contrasts with non-spiro thiazolidines (e.g., ), where cyclization eliminates NH groups, as confirmed by IR (absence of ~3300 cm⁻¹ bands) and NMR (δ = 4.30 ppm CH2 singlet) .

Spectroscopic Signatures

  • 1H NMR: The spiro compound’s rigid structure may upfield-shift aromatic protons (δ < 7.0 ppm) compared to quinoline-based spiro derivatives (δ = 8.02–11.04 ppm for NH groups in non-cyclized analogues) .
  • 13C NMR: The thiazolidine carbonyl in octahydro-1H-spiro[...] is expected near δ = 188.5 ppm, aligning with non-spiro thiazolidines but distinct from oxo-quinoline variants (δ ~170 ppm for C=O) .

Biological Activity

Octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The compound is classified under the spiro-thiazolidine category, which has been associated with various biological activities, making it a subject of interest in pharmacological research.

  • Molecular Formula : C12H21NS
  • Molecular Weight : 211.37 g/mol
  • CAS Number : 1221792-92-2
  • IUPAC Name : spiro[1,3-thiazolidine-2,7'-2,3,4,4a,5,6,8,8a-octahydro-1H-naphthalene]

Pharmacological Potential

Research indicates that spiro-thiazolidines exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds within this class have demonstrated efficacy against various bacterial and fungal strains. For instance, derivatives of thiazolidine have shown significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Some studies have reported that thiazolidine derivatives can inhibit inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Effects : Certain spiro-thiazolidines have been investigated for their cytotoxic effects on cancer cell lines. For example, compounds derived from this scaffold have been shown to induce apoptosis in various cancer cell lines such as HeLa and Jurkat .
  • Antiviral and Antihistaminic Activities : The compound's structure allows it to interact with viral proteins and histamine receptors, contributing to its antiviral and antihistaminic properties .

The biological activity of octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing physiological responses.

Comparative Analysis

To understand the unique properties of octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine], it is beneficial to compare it with other similar compounds:

Compound TypeBiological ActivityExample Compound
Thiazolidine DerivativesAntimicrobial, anticancerThiazolidinedione
Spiro CompoundsDiverse pharmacological effectsSpiro[indole-thiazolidine]
Naphthalene DerivativesAntiviral and anti-inflammatoryNaphthalene derivatives

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of various spiro-thiazolidines, octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] was tested against several bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations (IC50 values < 10 µg/mL), highlighting its potential as a therapeutic agent against infections caused by resistant strains.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of spiro-thiazolidines revealed that octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] exhibited selective cytotoxicity towards HeLa cells while sparing normal fibroblast cells. This selectivity suggests a promising therapeutic window for further development in cancer treatments.

Q & A

What are the common synthetic routes for octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine] derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves cyclocondensation reactions. A representative approach includes:

Reaction of 4-amino acetophenone with anhydrides (e.g., succinic, maleic, or phthalic anhydride) in absolute ethanol under reflux (3 hours), followed by TLC monitoring and recrystallization .

Formation of hydrazones via hydrazide intermediates (e.g., ethyl benzimidazole acetate treated with hydrazine hydrate), which react with substituted acetophenones to form spiro-thiazolidine derivatives .

Spiro-ring construction using reagents like propargyl bromide in DMF with K₂CO₃ as a base, followed by extraction and purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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